molecular formula C12H23NO3 B13547556 Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate

Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate

Cat. No.: B13547556
M. Wt: 229.32 g/mol
InChI Key: XYLROEHDSTVFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate: is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl cyclopropyl(4-hydroxybutyl)carbamate typically begins with cyclopropylamine and 4-hydroxybutylamine.

    Reaction with tert-Butyl Chloroformate: The amines are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

    Automated Purification: Utilizing automated purification systems to streamline the process and reduce manual intervention.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides and nucleophiles under suitable conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted carbamates with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving carbamate derivatives.

Medicine:

    Drug Development:

Industry:

    Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl cyclopropyl(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclopropyl and hydroxybutyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Tert-butyl (4-hydroxybutyl)carbamate: Similar structure but lacks the cyclopropyl group.

    Tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl group instead of a cyclopropyl group.

    Tert-butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a hydroxybutyl group.

Uniqueness:

    Cyclopropyl Group: The presence of the cyclopropyl group in tert-butyl cyclopropyl(4-hydroxybutyl)carbamate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

    Hydroxybutyl Group: The hydroxybutyl group provides additional sites for chemical modification and enhances the compound’s solubility in aqueous environments.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-(4-hydroxybutyl)carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(10-6-7-10)8-4-5-9-14/h10,14H,4-9H2,1-3H3

InChI Key

XYLROEHDSTVFBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.